molecular formula C9H13ClN2O2 B13096443 3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride

3-Amino-2-hydroxy-3-phenylpropanamide hydrochloride

Cat. No.: B13096443
M. Wt: 216.66 g/mol
InChI Key: YCYWFFKGDZYEOY-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-3-phenylpropanamidehydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-3-phenylpropanamidehydrochloride typically involves the reaction of 3-phenylpropanamide with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-hydroxy-3-phenylpropanamidehydrochloride may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-phenylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-2-hydroxy-3-phenylpropanamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-phenylpropanamidehydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxy-3-phenylpropanoic acid: Similar in structure but with a carboxylic acid group instead of an amide.

    3-Amino-2-hydroxy-3-phenylpropanol: Contains an alcohol group instead of an amide.

    3-Amino-2-hydroxy-3-phenylpropylamine: Features an amine group instead of an amide.

Uniqueness

3-Amino-2-hydroxy-3-phenylpropanamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-amino-2-hydroxy-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-7(8(12)9(11)13)6-4-2-1-3-5-6;/h1-5,7-8,12H,10H2,(H2,11,13);1H

InChI Key

YCYWFFKGDZYEOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)N)O)N.Cl

Origin of Product

United States

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